1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-3-28-13-7-4-11(5-8-13)18-22-19(29-24-18)16-17(21)26(25-23-16)12-6-9-15(27-2)14(20)10-12/h4-10H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYHIIHSZJCYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a triazole ring and an oxadiazole ring. These structural features are associated with a wide range of biological activities. This article explores the biological activity of this compound through various studies and findings.
Structure and Properties
The compound can be represented structurally as follows:
It features:
- A triazole ring known for its antimicrobial properties.
- An oxadiazole ring which has been shown to exhibit various biological activities including antitumor and antimicrobial effects.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:
- A study highlighted that compounds with oxadiazole scaffolds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| OX7 | Staphylococcus aureus | 0.50 |
| OX11 | Escherichia coli | 0.57 |
| OX13 | Pseudomonas aeruginosa | 0.07 |
Antitubercular Activity
The compound's structural components suggest potential antitubercular activity. Studies have shown that similar oxadiazole derivatives effectively inhibit Mycobacterium tuberculosis, with some compounds demonstrating significant binding affinity to critical enzymes involved in mycolic acid biosynthesis .
Case Study: Antitubercular Screening
In a recent screening, several oxadiazole derivatives were tested against Mycobacterium bovis BCG. The most active compounds showed promising results in both active and dormant states of the bacteria, indicating their potential for further development as antitubercular agents .
Antiplasmodial Activity
The oxadiazole derivatives have also been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds derived from the oxadiazole scaffold showed slow-action antiplasmodial activity, with some exhibiting IC50 values below 40 nM against drug-sensitive strains .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Triazole Ring : Known to disrupt fungal cell wall synthesis and inhibit key enzymes.
- Oxadiazole Moiety : Implicated in the inhibition of bacterial growth through interference with metabolic pathways.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds containing the triazole and oxadiazole moieties exhibit notable anti-cancer properties. For instance, studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells by disrupting cellular processes and DNA integrity. The incorporation of oxadiazole enhances the bioactivity of these compounds.
Case Study:
In a study published in Molecules, derivatives of 1,2,4-oxadiazoles were synthesized and screened for anti-cancer efficacy against glioblastoma cell lines. Results showed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage mechanisms .
Anti-Diabetic Potential
The compound's structural components suggest possible anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have indicated that certain triazole derivatives can lower glucose levels effectively.
Case Study:
Research highlighted in the Journal of Medicinal Chemistry found that specific oxadiazole derivatives demonstrated significant hypoglycemic activity in diabetic models, suggesting potential therapeutic implications for diabetes management .
Antimicrobial Properties
Compounds featuring triazole rings have been recognized for their antimicrobial activities. The presence of halogen substituents (like chlorine) can enhance this activity, making them suitable candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | Highly Effective | Effective |
| 1-(3-chloro-4-methoxyphenyl)-... | Moderate | Effective |
Synthesis and Derivative Development
The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves multi-step reactions that allow for the creation of various derivatives. These derivatives can be tailored to enhance specific biological activities or improve pharmacokinetic properties.
Synthetic Route Overview:
- Formation of Oxadiazole Ring : Reaction between hydrazides and carboxylic acids.
- Triazole Formation : Cyclization involving azide and alkyne precursors.
- Substitution Reactions : Introduction of chloro and ethoxy groups to modify activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
